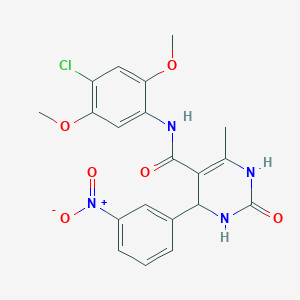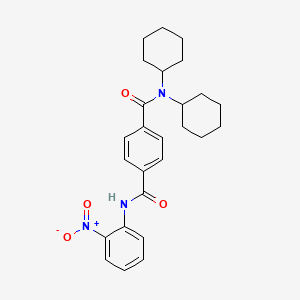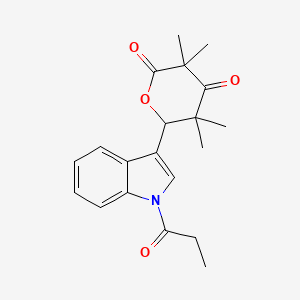![molecular formula C23H23N3O2 B4082377 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4082377.png)
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antihypertensive effects.
Mécanisme D'action
The mechanism of action of 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been found to activate the p38 MAPK pathway, which plays a role in apoptosis.
Biochemical and Physiological Effects:
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2, which is involved in the production of prostaglandins. Additionally, it has been found to induce apoptosis and inhibit angiogenesis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, tumorigenesis, and hypertension. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of its effects on other signaling pathways, such as the JAK/STAT and Wnt pathways. Additionally, it may be useful to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). It also exhibits antitumor activity by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antihypertensive effects by inhibiting the renin-angiotensin-aldosterone system.
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-28-19-9-7-17(8-10-19)18-13-21-20(22(27)14-18)15-25-23(26-21)24-12-11-16-5-3-2-4-6-16/h2-10,15,18H,11-14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDUOGHSZVAMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide](/img/structure/B4082297.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4082301.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4082304.png)

![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4082324.png)
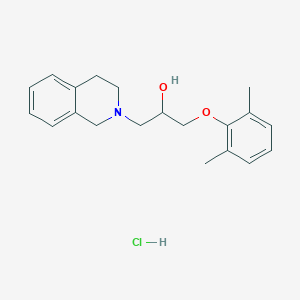
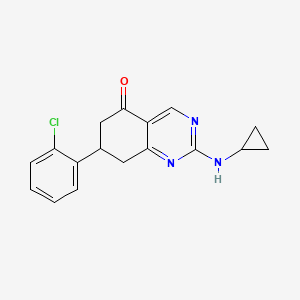
![methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4082338.png)

![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)
